molecular formula C9H11N3O B11912946 8-Methoxy-3,4-dihydroquinazolin-2-amine

8-Methoxy-3,4-dihydroquinazolin-2-amine

Cat. No.: B11912946
M. Wt: 177.20 g/mol
InChI Key: SNJNRVQTYGFLDI-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy group at the 8th position and the amine group at the 2nd position in the dihydroquinazoline ring structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3,4-dihydroquinazolin-2-amine typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 8-methoxyanthranilic acid with formamide under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-3,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dihydroquinazolin-2-amine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-3,4-dihydroquinazolin-2-amine is unique due to the presence of both the methoxy and amine groups, which contribute to its distinct chemical reactivity and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

8-methoxy-1,4-dihydroquinazolin-2-amine

InChI

InChI=1S/C9H11N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-4H,5H2,1H3,(H3,10,11,12)

InChI Key

SNJNRVQTYGFLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=NC2)N

Origin of Product

United States

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